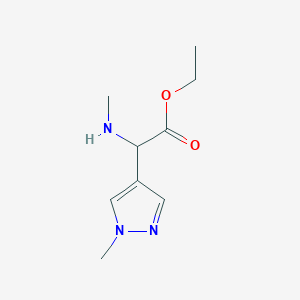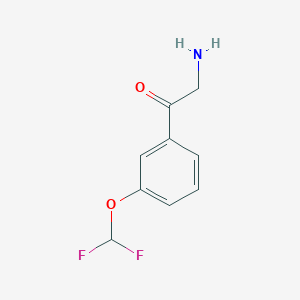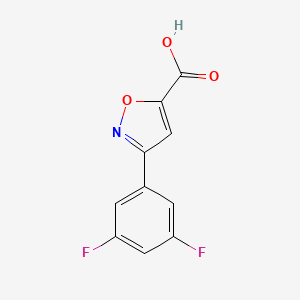
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate is an organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester. The intermediate product is then reacted with methylamine to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The ester group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
相似化合物的比较
Similar Compounds
Ethyl 2-(1H-pyrazol-4-yl)-2-(methylamino)acetate: Lacks the methyl group on the pyrazole ring.
Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-2-aminoacetate: Lacks the methyl group on the amino group.
Methyl 2-(1-methyl-1H-pyrazol-4-yl)-2-(methylamino)acetate: Has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
ethyl 2-(methylamino)-2-(1-methylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C9H15N3O2/c1-4-14-9(13)8(10-2)7-5-11-12(3)6-7/h5-6,8,10H,4H2,1-3H3 |
InChI 键 |
AMYCHSCTTZJUQN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CN(N=C1)C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(1-Benzylpyrrolidin-2-YL)methyl]piperazine](/img/structure/B15319669.png)




![5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B15319699.png)

![2-[4-Fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B15319718.png)
![O-[(2-Methoxy-5-nitro-phenyl)methyl]hydroxylamine](/img/structure/B15319724.png)




